Metolachlor-d6

説明

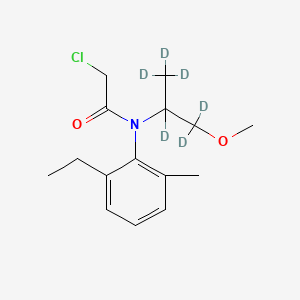

Metolachlor-d6 is a deuterated isotopologue of the herbicide metolachlor (C₁₅H₂₂ClNO₂), where six hydrogen atoms are replaced with deuterium (²H). This compound is primarily utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to enhance the accuracy and precision of metolachlor quantification in environmental and biological matrices. Its deuterated structure minimizes matrix effects and compensates for analyte losses during extraction and purification, particularly in complex samples like soil, water, and agricultural produce .

The deuteration in this compound is localized on the propyl group (C₃H₇), as evidenced by its fragmentation pattern under collision-induced dissociation (CID). For example, the fragment C₄H₃D₆O⁺ (m/z 79.1022) corresponds to the deuterated propyl group lost from the nitrogen atom during MS/MS . This specificity makes it indispensable for isotope dilution mass spectrometry (IDMS) workflows.

特性

IUPAC Name |

2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1,1,1,2,3,3-hexadeuterio-3-methoxypropan-2-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/i3D3,10D2,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVQBLGZPHOPPFO-XCPSXBTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])OC)N(C1=C(C=CC=C1CC)C)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401010012 | |

| Record name | Metolachlor-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219803-97-0 | |

| Record name | Metolachlor-d6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401010012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthesis Routes for Metolachlor-d6

Deuterium Incorporation via Chiral Intermediate Modification

The foundational synthesis of metolachlor, as disclosed in patent CN110862303A, proceeds through four stages :

-

Methoxypropanol Synthesis : Reaction of methanol with (R)-propylene oxide under alkaline conditions yields (R)-1-methoxy-2-propanol.

-

Sulfonylation : Treatment with p-toluenesulfonyl chloride forms the sulfonate ester, activating the alcohol for nucleophilic substitution.

-

Amination : Displacement of the sulfonate group by 2-methyl-6-ethylaniline generates the chiral amine intermediate.

-

Acylation : Chloroacetylation produces the final metolachlor structure.

For this compound, deuterium is introduced at the methoxypropyl stage. Replacing (R)-propylene oxide with (R)-propylene oxide-d6 (deuterated at all three carbons) ensures uniform labeling. Example 1 of the patent demonstrates this approach:

-

Step 1 : Methanol reacts with (R)-propylene oxide-d6 (2 mol) in the presence of sodium methoxide at 35°C for 12 hours, yielding (R)-1-methoxy-2-propanol-d6 with 86.5% yield.

-

Step 2 : Sulfonylation with p-toluenesulfonyl chloride in dichloromethane at 0–5°C achieves 91.5% yield.

-

Step 3 : Amination with 2-methyl-6-ethylaniline in DMF at 65°C for 8 hours affords the deuterated amine intermediate (92.9% yield).

-

Step 4 : Chloroacetylation completes the synthesis, yielding this compound with >98% purity.

Table 1 : Key Reaction Parameters for this compound Synthesis

| Step | Reagent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | (R)-propylene oxide-d6 | 35 | 12 | 86.5 |

| 2 | p-toluenesulfonyl chloride | 0–5 | 2 | 91.5 |

| 3 | 2-methyl-6-ethylaniline | 65 | 8 | 92.9 |

| 4 | Chloroacetyl chloride | 25 | 4 | 89.2 |

Asymmetric Hydrogenation of Deuterated Imines

An alternative route employs asymmetric hydrogenation of deuterated imine precursors. Using 2,6-diethylaniline and methoxyacetone-d6 (deuterated at the acetone methyl groups), chiral iridium catalysts induce enantioselective reduction to form the (S)-configured amine . This method circumvents the need for chiral resolution but requires stringent control over deuterium retention during hydrogenolysis.

Analytical Verification of Deuterium Incorporation

Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are indispensable for confirming isotopic labeling. As reported by , this compound exhibits a +7 Th mass shift in MS/MS spectra compared to the non-deuterated analog, consistent with six deuterium atoms (theoretical Δm/z = +6). Discrepancies arise from ion-molecule reactions in the ion trap, where deuterium redistributes during fragmentation .

Critical MS/MS Fragments :

-

m/z 295/297 (non-deuterated): Shifts to m/z 302/304 for this compound.

-

m/z 252/254 (non-deuterated): Remains unchanged, confirming deuterium localization solely on the methoxypropyl chain .

NMR analysis further validates deuterium placement. The absence of proton signals at δ 1.2–1.5 ppm (methylene protons adjacent to ether oxygen) confirms successful deuteration.

Challenges in Isotopic Purity and Scalability

Minimizing Proton-Deuterium Exchange

Protic solvents (e.g., methanol, water) and acidic/basic conditions risk deuterium loss via exchange. The patent mitigates this by:

-

Using aprotic solvents (dichloromethane, DMF) during sulfonylation and amination.

-

Avoiding aqueous workups in deuterated intermediate isolation.

Cost and Availability of Deuterated Reagents

(R)-propylene oxide-d6 remains commercially limited, necessitating in-house synthesis via kinetic resolution of racemic propylene oxide-d6 using chiral salen catalysts.

Industrial-Scale Production Considerations

The patent outlines a scalable process with batch sizes exceeding 2 mol, achieving overall yields >80%. Key optimizations include:

-

Temperature Control : Exothermic reactions (e.g., propylene oxide addition) are managed via dropwise addition and cooling.

-

Catalyst Recycling : Chiral catalysts in asymmetric hydrogenation are recovered via nanofiltration.

Environmental and Regulatory Implications

While this compound itself is non-herbicidal, its synthesis must adhere to guidelines for deuterated agrochemicals. The European Chemicals Agency (ECHA) mandates proof of isotopic stability and absence of radiolytic byproducts.

化学反応の分析

Types of Reactions

Metolachlor-d6 undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions are common, where the chlorine atom in this compound is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of hydroxylated derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学的研究の応用

Metolachlor-d6 is extensively used in scientific research due to its stable isotope labeling. Some of its applications include:

Environmental Studies: Used to trace the environmental fate and degradation pathways of metolachlor.

Mass Spectrometry: Serves as an internal standard in quantitative analysis.

Biological Studies: Helps in studying the metabolism and biotransformation of metolachlor in various organisms.

Industrial Applications: Used in the development and testing of new herbicidal formulations.

作用機序

Metolachlor-d6, like its non-deuterated counterpart, inhibits the synthesis of proteins and chlorophyll in target plants. It acts by interfering with the elongases and geranylgeranyl pyrophosphate cyclases, which are part of the gibberellin pathway. This inhibition disrupts cell division and elongation, leading to the death of the weed .

類似化合物との比較

Comparison with Similar Deuterated Compounds

Chemical Structure and Deuteration Patterns

Deuterated internal standards are selected based on structural similarity to their non-deuterated analogs. Below is a comparative analysis of metolachlor-d6 with other deuterated pesticides and standards:

Key Observations:

- Positional Stability: this compound exhibits partial deuterium scrambling in the collision cell, where deuterium migrates to aromatic fragments (e.g., C₇H₆D⁺, m/z 92.0603). This contrasts with DEET-d7, which shows minimal scrambling due to stable deuteration on non-reactive sites .

- Specificity vs. Generality: While this compound is analyte-specific, carbofuran-d3 (a generic internal standard) can substitute for non-available deuterated analogs but with reduced accuracy in complex matrices like oranges .

Analytical Performance

Recovery and Matrix Effects

- This compound : Improves metolachlor recovery by 10–15% in oranges compared to carbofuran-d3, with linear calibration curves (r² > 0.99) .

- Diuron-d6 : Enhances diuron recovery by 20% in citrus matrices, demonstrating the necessity of analyte-matched deuterated standards .

- Atrazine-d5 : Reduces matrix effects by 30% in water samples, critical for trace-level detection (limit of detection = 0.1 µg/L) .

Fragmentation Behavior

- This compound produces diagnostic fragments such as C₁₂H₁₂D₆N⁺ (m/z 182.1815), distinguishing it from non-deuterated metolachlor (C₁₂H₁₈N⁺, m/z 176.1434) .

- In contrast, carbamazepine-d10 fragments without deuterium loss, enabling unambiguous identification in non-target screening .

Critical Research Findings

Deuterium Scrambling : this compound’s deuterium migrates to aromatic fragments during CID, necessitating dynamic hydrogen/deuterium exchange considerations in spectral interpretation .

Cost-Effectiveness : Generic standards like carbofuran-d3 are cost-effective but less accurate than analyte-specific deuterated standards .

Multi-Residue Methods : this compound is integral to workflows detecting >300 pesticides at ≤10 ng/L, meeting regulatory limits (e.g., EU 500 ng/L total pesticides) .

生物活性

Metolachlor-d6 is a deuterated form of the herbicide metolachlor, widely used for controlling weeds in various crops. Understanding its biological activity is crucial for assessing its environmental impact and potential effects on non-target organisms. This article synthesizes findings from recent studies, focusing on its effects on aquatic ecosystems and microbial communities.

Chemical Structure and Properties

This compound is a selective pre-emergent herbicide belonging to the chloroacetamide class. The deuterated form, where hydrogen atoms are replaced by deuterium, aids in tracking the compound's behavior in environmental studies. Its chemical structure can be represented as follows:

Metolachlor inhibits very long chain fatty acids (VLCFAs) biosynthesis by binding to the fatty acid elongation synthase (FAE1-synthase), which is crucial for membrane integrity in plant and algal cells. This inhibition leads to altered fatty acid profiles, affecting cell membrane rigidity and permeability, ultimately impairing cell division and growth.

Impact on Periphyton and Microalgal Communities

Recent studies have demonstrated that this compound significantly affects periphyton and microalgal communities. For example, exposure to varying concentrations of metolachlor resulted in:

- Altered Fatty Acid Composition : Higher concentrations increased saturated fatty acids (SFAs) while decreasing polyunsaturated fatty acids (PUFAs) after just 7 days of exposure. A significant reduction in VLCFAs was observed, which are essential for maintaining membrane structure .

- Diatom Community Structure : Metolachlor exposure led to changes in diatom community composition, with sensitive species like Achnanthidium minutissimum showing decreased abundance at higher concentrations. In contrast, tolerant species such as Planothidium frequentissimum increased in prevalence .

Case Study: Diatom Response to Metolachlor

A controlled study assessed the impact of metolachlor on diatom species over a 14-day period. Key findings included:

- Concentration Levels : At concentrations of 5 mg/L and above, significant changes in diatom biomass and community structure were noted.

- Abnormal Forms : The presence of abnormal frustules increased with metolachlor concentration, indicating potential stress responses within the community .

| Concentration (mg/L) | Biomass (mg chl-a/L) | Abnormal Forms (%) |

|---|---|---|

| Control | 12.5 | 2 |

| 5 | 10.2 | 10 |

| 30 | 7.8 | 80 |

Microbial Activity and Degradation

This compound also influences microbial communities involved in biodegradation processes. Research indicates that the presence of dissolved organic matter (DOM) can modulate the herbicide's impact on microbial growth rates and photosynthetic efficiency .

Biodegradation Studies

- Microbial Response : Microbial communities showed varying degradation rates depending on the presence of DOM, with significant declines in metolachlor concentrations over time observed under biotic conditions.

- Toxicity Assessment : The oral absorption rate of metolachlor is reported to be ≥85%, with metabolic pathways primarily involving oxidative reactions and glutathione conjugation leading to excretion via feces and urine .

Q & A

Basic Research Questions

Q. How is Metolachlor-d6 utilized as an internal standard in pesticide residue analysis?

this compound is a deuterated isotopologue of metolachlor, enabling precise quantification via isotope dilution mass spectrometry (IDMS). It compensates for matrix effects and instrumental variability during LC-MS/MS analysis. For example, spike recovery experiments require preparing this compound at defined concentrations (e.g., 10–400 µg/kg) in methanol or acetonitrile matrices to validate method accuracy . Its structural similarity to the target analyte ensures comparable extraction efficiency and ionization behavior, reducing quantification errors .

Q. What protocols ensure the stability of this compound in environmental matrices during long-term studies?

Stability testing involves storing spiked samples under controlled conditions (e.g., 0–6°C, pH 8.2 ± 0.1) and monitoring degradation via repeated LC-MS/MS analysis. Photolysis experiments require shielding samples from UV light, as deuterated compounds may exhibit altered degradation pathways compared to non-deuterated analogs. Matrix-specific validation (e.g., water, soil) is critical to account for interactions with organic matter or microbial activity .

Q. How should researchers prepare and characterize this compound stock solutions for trace analysis?

Stock solutions (e.g., 100 µg/mL) are prepared gravimetrically in 50/50 (v/v) acetonitrile/methanol to enhance solubility. Purity and concentration must be verified via certified reference materials (CRMs) and cross-checked against non-deuterated metolachlor standards. Stability studies should confirm minimal degradation over 6–12 months at 5°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in recovery rates between this compound and its non-deuterated counterpart in complex matrices?

Discrepancies often arise from isotopic effects during extraction or ionization. To mitigate this:

- Optimize LC separation to prevent co-elution with interfering compounds.

- Use matrix-matched calibration curves with deuterated and non-deuterated standards.

- Validate recovery rates across multiple spike levels (e.g., 0.15–6.0 µg/mL) to identify nonlinearity or suppression effects .

Q. What strategies address cross-contamination risks when analyzing this compound alongside structurally similar herbicides?

- Employ chromatographic methods with high resolution (e.g., UPLC) to separate co-eluting peaks.

- Use selective MRM transitions (e.g., m/z 284 → 252 for this compound) to minimize false positives.

- Implement blank injections between samples to detect carryover, especially when transitioning from high-concentration to low-concentration analyses .

Q. How do deuterium isotope effects influence the environmental fate of this compound compared to non-deuterated metolachlor?

Deuterium substitution alters bond strength (C-D vs. C-H), potentially slowing microbial degradation or hydrolysis. Comparative studies using isotopologues in microcosm experiments (e.g., river water, sediment) can quantify degradation half-lives. For photolysis, assess UV absorption shifts using spectrophotometry to predict reaction kinetics .

Q. What statistical approaches are recommended for validating this compound-based quantification methods in multi-residue analyses?

- Use ANOVA to evaluate intra- and inter-day precision across replicates.

- Apply Bland-Altman plots to compare results from deuterated and non-deuterated methods.

- Calculate measurement uncertainty (e.g., ±15% for recovery rates) following ISO/IEC 17025 guidelines .

Q. Methodological Considerations

Q. How should researchers document the use of this compound in compliance with journal reproducibility standards?

- Provide exact preparation protocols (solvents, concentrations, storage conditions) in the Methods section.

- Reference CRMs and instrument parameters (e.g., LC gradient, collision energy) to enable replication.

- Disclose batch-specific purity data (e.g., 98 atom% D) and supplier details (e.g., C/D/N Isotopes Inc.) .

Q. What criteria define the ethical use of this compound in ecotoxicology studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。